molecular formula C11H11NO4 B3032923 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 6286-65-3

6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B3032923
CAS No.: 6286-65-3
M. Wt: 221.21 g/mol
InChI Key: WXCFBRKFNFJAGR-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a fused benzoxazine-lactone structure. The compound features methoxy (-OCH₃) substituents at positions 6 and 7 of the aromatic ring and a methyl (-CH₃) group at position 2 of the heterocyclic core . Key properties include:

  • Structural Rigidity: The benzoxazine ring system facilitates intramolecular hydrogen bonding, enhancing thermal and chemical stability .
  • Electronic Modulation: The electron-donating methoxy groups increase electron density at the carbonyl carbon, promoting nucleophilic attack in synthetic reactions .
  • Solubility Behavior: Unique solubility profiles in polar and non-polar solvents, influenced by the methoxy substituents, make it adaptable to diverse reaction environments .

This compound serves as a precursor for synthesizing bioactive quinazolinones and other heterocycles with applications in pharmaceuticals and materials science .

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(13)16-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCFBRKFNFJAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)O1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278799
Record name 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-65-3
Record name NSC10136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one has the molecular formula C11H11NO4C_{11}H_{11}NO_4 and a molecular weight of approximately 219.21 g/mol. Its structure includes methoxy groups at the 6 and 7 positions and a methyl group at the 2 position of the benzoxazinone core. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Antibacterial Activity

Research indicates that benzoxazinones exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoxazinone can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various substituted benzoxazinones for their antibacterial efficacy against resistant strains of bacteria. Results indicated that 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Antifungal Properties

Benzoxazinones are also recognized for their antifungal capabilities. Specifically, compounds derived from this class have been shown to inhibit several fungal pathogens affecting crops.

Case Study:
Research conducted on the antifungal activity of related compounds found that derivatives like 2-methyl-3,1-benzoxazin-4-one exhibited inhibitory effects against fungi such as Fusarium culmorum and Rhizoctonia solani. The study highlighted that formulations containing these compounds could enhance disease control in agricultural settings .

Agricultural Applications

The application of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one in agriculture primarily revolves around its use as a biopesticide. Its ability to inhibit fungal pathogens makes it a valuable candidate for developing eco-friendly pest control solutions.

Table: Efficacy of Benzoxazinone Derivatives Against Fungal Pathogens

Compound NamePathogen% Inhibition (ppm)
6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-oneRhizoctonia solani99.1% (2000 ppm)
2-Methyl-3,1-benzoxazin-4-oneFusarium culmorum85% (1500 ppm)
Quinazoline DerivativeHelminthosporium turcicum75% (1000 ppm)

This table illustrates the effectiveness of various benzoxazinone derivatives against key agricultural pathogens.

Antitumor Activity

Recent studies have also explored the antitumor potential of benzoxazinones. The structural features of these compounds enable them to interact with cellular targets involved in cancer progression.

Case Study:
In vitro studies have demonstrated that certain benzoxazinone derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . This suggests that 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one may possess similar properties worth investigating further.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one with analogs differing in substituents at position 2 or the aromatic ring:

Compound Name Substituents (Position 2) Benzene Ring Substituents Molecular Weight Key Properties Biological Activity References
6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one Methyl 6,7-dimethoxy 237.22 (calc) Enhanced nucleophilic reactivity; high thermal stability Synthetic intermediate
6,7-Dimethoxy-2-(3-methyl-4-nitrophenyl)-... 3-Methyl-4-nitrophenyl 6,7-dimethoxy 342.31 Electron-withdrawing nitro group reduces reactivity; higher steric bulk Not reported
6,7-Dimethoxy-4,4-dimethyl-1,4-dihydro-2H-... 4,4-Dimethyl (dihydro) 6,7-dimethoxy Not specified Reduced rigidity due to saturated ring; mp 136–138°C Not reported
2-Phenyl-4H-3,1-benzoxazin-4-one derivatives Phenyl Varies Varies Bulky phenyl group slows reaction kinetics; used in quinazolinone synthesis Anticancer, anti-inflammatory
Key Observations:
  • Electronic Effects : The methyl group at position 2 in the target compound enhances electron density compared to nitro-substituted analogs (e.g., ), which exhibit reduced nucleophilic reactivity due to the electron-withdrawing nitro group .
  • Steric Considerations : Bulky substituents like 3-methyl-4-nitrophenyl () or phenyl () hinder reaction pathways, whereas the methyl group in the target compound allows efficient synthetic transformations .
  • Ring Saturation : Dihydro derivatives () lack the conjugated aromatic system, reducing stability and altering melting points .

Biological Activity

6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial agent, herbicide, and enzyme inhibitor, supported by various research findings and data tables.

  • Molecular Formula : C11H11NO4
  • Molecular Weight : 221.21 g/mol
  • CAS Number : 6286-65-3
  • Density : 1.28 g/cm³
  • Boiling Point : 377.6 °C

Antimicrobial Activity

Research has shown that 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one exhibits significant antimicrobial properties. A study evaluated its effectiveness against various fungal pathogens such as Rhizoctonia solani and Sclerotium rolfsii. The results indicated varying levels of inhibition depending on the concentration of the compound used.

Table 1: Inhibition of Fungal Pathogens by 6,7-Dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one

Concentration (ppm)% Inhibition of R. solani% Inhibition of S. rolfsii
000
125090
250079.6
500060.3
1000052.3

This data suggests that while the compound is ineffective against R. solani, it has a notable inhibitory effect on S. rolfsii at higher concentrations .

Herbicidal Activity

The herbicidal potential of this compound has been investigated through various studies. It has been found to possess phytotoxic properties that inhibit the growth of certain plant species. A study indicated that several derivatives of benzoxazinones, including this compound, displayed high levels of phytotoxicity towards barnyard grass and rape plants.

Table 2: Herbicidal Evaluation

CompoundTarget PlantPhytotoxicity Level
6,7-Dimethoxy-2-methylBarnyard GrassHigh
RapeHigh

This suggests that the compound could be developed as a natural herbicide targeting specific weed species without harming crops .

Enzyme Inhibition

The enzyme inhibitory activity of benzoxazinones has garnered attention due to their potential therapeutic applications. Specifically, they have been studied as inhibitors of serine proteases. The mechanism involves acylation where the active site serine attacks the lactone carbon in the compound.

Research indicates that modifications in the benzoxazinone structure can enhance its inhibitory activity against various enzymes involved in disease processes .

Case Studies

  • Antifungal Efficacy : A study demonstrated that formulations containing benzoxazinone derivatives showed promising antifungal activity against multiple pathogens affecting crops. The formulations were effective in controlling diseases caused by Fusarium and Gaeumannomyces species .
  • Phytotoxicity Assessment : Another case study focused on the application of this compound in agricultural settings, revealing its potential to reduce weed populations effectively while maintaining crop health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound is synthesized via a two-step process. First, nitrohomoveratric acid reacts with polyphosphoric acid (PPA) to form 2-acetamido-4,5-dimethoxybenzoic acid. Subsequent cyclization in propionic anhydride yields the benzoxazinone core. Key parameters include maintaining an alkaline pH during Schotten–Baumann acylation to prevent hydrolysis and using acetic anhydride to stabilize intermediates. Yield optimization requires precise temperature control (reflux conditions) and stoichiometric excess of anhydrides .

Q. How can researchers characterize the purity and structural integrity of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one?

  • Methodological Answer : Use IR spectroscopy to confirm carbonyl stretches (C=O at ~1730 cm⁻¹ and ~1688 cm⁻¹) and hydroxyl groups. ¹H NMR (300 MHz in DMSO-d6) reveals aromatic proton signals at δ 7.5–8.1 ppm and exchangeable protons (e.g., COOH at δ 11.5). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 44.22%, H: 1.23%, N: 3.45%). TLC monitors reaction progress, with purity confirmed by single-spot retention .

Advanced Research Questions

Q. What nucleophilic substitution pathways are feasible for modifying the 4H-3,1-benzoxazin-4-one scaffold, and how do steric/electronic factors influence reactivity?

  • Methodological Answer : The C-2 methyl group in 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one can undergo substitution with nitrogen nucleophiles (e.g., hydrazine, glycine) in glacial acetic acid catalyzed by DMF. Steric hindrance from the methyl group slows reactivity compared to phenyl-substituted analogs. Reactivity trends can be studied via competitive experiments with varying nucleophiles (e.g., hydrazine vs. β-alanine) and kinetic monitoring by NMR .

Q. How can researchers evaluate the cerebroprotective or enzyme-inhibitory activity of 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one derivatives?

  • Methodological Answer : For cerebroprotective studies, use in vitro models such as oxygen-glucose deprivation (OGD) in neuronal cells, measuring viability via MTT assays. For enzyme inhibition, target proteases like chymotrypsin or elastase using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-AMC). IC50 values are determined via dose-response curves, with molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What mechanistic insights explain the ring-opening reactions of 4H-3,1-benzoxazin-4-ones under acidic or basic conditions?

  • Methodological Answer : Acidic conditions protonate the carbonyl oxygen, destabilizing the ring and enabling nucleophilic attack at C-4. Basic conditions deprotonate the N-H group, facilitating ring-opening via intramolecular cyclization. Mechanistic pathways can be probed using deuterated solvents (e.g., D2O) to track proton transfer and LC-MS to identify intermediates .

Q. How can structure-activity relationships (SAR) guide the design of benzoxazinone derivatives with enhanced selectivity for serine proteases?

  • Methodological Answer : Introduce substituents at C-2 (e.g., methyl, phenyl) to modulate steric bulk and electronic effects. Compare inhibitory potency against related enzymes (e.g., chymotrypsin vs. elastase) to assess selectivity. QSAR models using Hammett constants (σ) or Hansch parameters can predict the impact of substituents on binding affinity .

Synthesis and Analytical Optimization

Q. Are there alternative synthetic strategies, such as mechanochemical methods, for preparing 6,7-dimethoxy-2-methyl-4H-3,1-benzoxazin-4-one?

  • Methodological Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh3) can replace traditional solvent-based cyclization. Ball-milling at 25 Hz for 30–60 minutes achieves comparable yields (~75%) with reduced waste. Monitor reaction progress via in-situ Raman spectroscopy to optimize milling time .

Biological and Pharmacological Applications

Q. What experimental protocols are recommended for identifying pharmacological targets of benzoxazinone derivatives?

  • Methodological Answer : Use affinity chromatography with immobilized derivatives to pull down binding proteins from tissue lysates. Validate targets via surface plasmon resonance (SPR) for binding kinetics and siRNA knockdown to confirm functional relevance in disease models (e.g., neuroinflammation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.